molecular formula C9H10N4S B1269294 4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol CAS No. 26029-01-6

4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol

Cat. No. B1269294
CAS RN: 26029-01-6
M. Wt: 206.27 g/mol
InChI Key: ABRXECVGFQUVGO-UHFFFAOYSA-N
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Patent
US07691892B2

Procedure details

The title compound (pale yellow solid, 16.7 g, 58%) was prepared from isonicotinoyl chloride hydrochloride (25.1 g, 140.8 mmol) and 4-ethyl-3-thiosemicarbazide (16.87 g, 141.5 mmol) in pyridine (185 ml) with sodium hydroxide (220 mL, 2M, 440 mmol) added to the intermediate formed to effect cyclization. 1H NMR (DMSO-d6) δ (ppm): 8.80 (dd, 2H), 7.72 (dd, 2H), 4.11 (q, 2H), 3.59 (t, 3H).
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
16.87 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=O)[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH2:11]([NH:13][C:14](=[S:17])[NH:15][NH2:16])[CH3:12].[OH-].[Na+]>N1C=CC=CC=1>[CH2:11]([N:13]1[C:2]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[N:16][NH:15][C:14]1=[S:17])[CH3:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl
Name
Quantity
16.87 g
Type
reactant
Smiles
C(C)NC(NN)=S
Name
Quantity
220 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
185 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the intermediate
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(NN=C1C1=CC=NC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.